3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-methyl-1H-pyrazole with formamide under acidic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against CDKs and other enzymes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as an enzyme inhibitor.
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate:
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-6-10-12-5-4-7(2)11-9(8)12/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
MVFQNEWWZBDJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NC(CCN2N=C1)C |
Origin of Product |
United States |
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